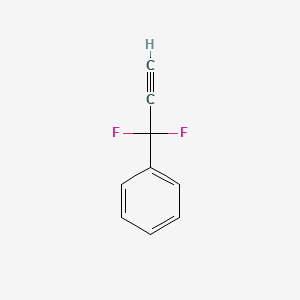

(1,1-Difluoroprop-2-yn-1-yl)benzene

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest due to the unique properties imparted by the fluorine atom. numberanalytics.comwikipedia.org Fluorine is the most electronegative element, and its incorporation into an organic scaffold can dramatically alter the molecule's physical, chemical, and biological properties. nih.govchinesechemsoc.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and metabolic stability of many fluorinated compounds. nih.govchinesechemsoc.org

These characteristics have led to the widespread application of organofluorine compounds in numerous sectors:

Pharmaceuticals: It is estimated that approximately 20% of all pharmaceuticals contain fluorine. chinesechemsoc.org The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. numberanalytics.comchinesechemsoc.org Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com

Agrochemicals: Around 50% of agrochemicals feature fluorine atoms, which can increase their efficacy and stability. chinesechemsoc.org

Materials Science: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and thermal stability. worktribe.com

Reagents and Catalysts: Triflic acid and trifluoroacetic acid are powerful acids widely used in organic synthesis due to the electron-withdrawing nature of the trifluoromethyl group. wikipedia.org

The vast majority of organofluorine compounds are synthetic, as naturally occurring examples are exceedingly rare. chinesechemsoc.orgworktribe.com This necessitates the development of novel and efficient fluorination methodologies to access these valuable molecules. chinesechemsoc.org

Overview of Propargyl and Allenyl Fluorides in Modern Synthetic Chemistry

Propargyl and allenyl fluorides are key intermediates in organic synthesis, providing access to a variety of complex molecules. The propargyl and allenyl moieties are isomeric, and their interconversion, often under catalytic conditions, expands their synthetic utility. nih.gov These fluorinated building blocks participate in a range of transformations, including:

Nucleophilic and Electrophilic Reactions: The fluorine atom influences the reactivity of the adjacent triple or double bonds, enabling a variety of addition and substitution reactions.

Cyclization Reactions: Propargyl and allenyl fluorides are precursors to various cyclic and heterocyclic compounds.

Cross-Coupling Reactions: They can participate in metal-catalyzed cross-coupling reactions to form more complex carbon skeletons.

The synthesis of propargyl fluorides can be achieved through various methods, such as the dehydroxy-fluorination of propargylic alcohols and the fluorination of alkynyl-substituted acetic acids. researchgate.netorganic-chemistry.org Recent advancements have focused on developing stereocontrolled and enantioselective methods to produce optically active propargyl fluorides. researchgate.net

Structural Context of (1,1-Difluoroprop-2-yn-1-yl)benzene within Fluorinated Alkynes

This compound belongs to the class of gem-difluorinated compounds, which contain two fluorine atoms attached to the same carbon. This "gem-difluoro" motif is a valuable bioisostere for carbonyl groups in medicinal chemistry, influencing the metabolic stability and lipophilicity of molecules. researchgate.netnih.gov The presence of the gem-difluoro group adjacent to the phenyl ring and the propargyl moiety in this compound creates a unique electronic environment.

The synthesis of such gem-difluorinated alkynes can be challenging. One approach involves the palladium-catalyzed reaction of fluorinated diazoalkanes with indole (B1671886) heterocycles, leading to the formation of gem-difluoro olefins through a β-fluoride elimination. nih.gov This highlights the intricate synthetic strategies required to access these specialized fluorinated building blocks. The combination of the reactive alkyne handle and the unique properties of the gem-difluoro group makes this compound a powerful tool for the synthesis of novel fluorinated compounds with potential applications in various areas of chemical research.

Interactive Data Table: Properties of Selected Organofluorine Compounds

| Compound Name | Molecular Formula | Key Application/Significance |

| Fluoxetine | C₁₇H₁₈F₃NO | Antidepressant medication numberanalytics.com |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | Nonsteroidal anti-inflammatory drug numberanalytics.com |

| Fluticasone | C₂₂H₂₇F₃O₄S | Corticosteroid for treating allergies numberanalytics.com |

| Flumioxazin | C₁₉H₁₅FN₂O₄ | Herbicide numberanalytics.com |

| Fipronil | C₁₂H₄Cl₂F₆N₄OS | Insecticide numberanalytics.com |

| Polytetrafluoroethylene | (C₂F₄)n | Fluoropolymer with high thermal and chemical stability worktribe.com |

| Triflic acid | CF₃SO₃H | Superacid used as a catalyst in organic synthesis wikipedia.org |

| Trifluoroacetic acid | C₂HF₃O₂ | Strong acid used in organic synthesis wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoroprop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2/c1-2-9(10,11)8-6-4-3-5-7-8/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROZPDWHVHAEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Difluoroprop 2 Yn 1 Yl Benzene and Analogous Difluoropropargyl/allenyl Derivatives

Precursor-Based Synthetic Approaches to the (1,1-Difluoroprop-2-yn-1-yl) Moiety

A variety of precursor-based strategies have been developed to construct the (1,1-difluoroprop-2-yn-1-yl) framework and its derivatives. These methods often involve the use of specialized fluorinated building blocks and carefully controlled reaction conditions to achieve the desired transformations.

Utilizing Difluoropropargyl Halides as Key Building Blocks

Difluoropropargyl halides, particularly bromides, have emerged as versatile and crucial building blocks for introducing the difluoropropargyl unit into organic molecules. researchgate.net These reagents can participate in both nucleophilic and electrophilic substitution reactions, providing a broad scope for the synthesis of diverse difluoro-containing alkynes. researchgate.net

Nucleophilic substitution reactions utilizing difluoropropargyl halides are a common method for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, a nucleophile attacks the electrophilic carbon of the difluoropropargyl halide, displacing the halide and forming the desired product. Various nucleophiles, including those based on carbon, oxygen, nitrogen, phosphorus, and sulfur, have been successfully employed in these transformations. researchgate.net

An indium-mediated reaction of silyldifluoropropargyl bromide, followed by electrophilic trapping with bromine, has been shown to produce a useful bromoallene. This bromoallene can then react with a range of nucleophiles, effectively achieving a bimolecular nucleophilic substitution on a difluoropropargyl bromide. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Difluoropropargyl Halides

| Nucleophile | Product Type | Reference |

| Carbon Nucleophiles | gem-Difluoroalkyne Derivatives | researchgate.net |

| Oxygen Nucleophiles | Difluoropropargyl Ethers | researchgate.net |

| Nitrogen Nucleophiles | Difluoropropargylamines | researchgate.net |

| Phosphorus Nucleophiles | Difluoropropargylphosphonates | researchgate.net |

| Sulfur Nucleophiles | Difluoropropargyl Sulfides | researchgate.net |

Electrophilic strategies involving difluoropropargyl derivatives have also been developed. These methods often involve the generation of a nucleophilic difluoropropargyl or allenyl metal species, which then reacts with an electrophile. For instance, the electrophilic silylation of propargyl or allenyl metals with halosilanes is a frequently used approach. researchgate.net

Furthermore, difluoropropargyl bromides can be converted into suitable starting materials for electrophilically substituted difluoropropargyl derivatives through magnesium and fluoride-promoted reactions. researchgate.net

Elimination Reactions from Fluorinated Alkene Precursors

Elimination reactions provide another important route to difluoropropargyl and difluoroallenyl systems. These reactions typically involve the removal of atoms or groups from adjacent carbon atoms of a fluorinated alkene precursor to form a new pi bond. siue.edu

A notable example is the palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes. nih.govresearchgate.net This method allows for the direct synthesis of gem-difluoro olefins, which can be precursors to the target compounds. nih.govresearchgate.net The mechanism of many elimination reactions involving fluorinated compounds proceeds through a carbanion intermediate (E1cb mechanism). siue.edu The high electronegativity of fluorine can increase the acidity of a beta-hydrogen, facilitating its removal by a base. siue.edu

Rearrangement Reactions of Fluorinated Alkynes

Rearrangement reactions of fluorinated alkynes can also lead to the formation of difluoropropargyl and difluoroallenyl derivatives. These reactions often involve the migration of atoms or groups within the molecule to form a more stable isomer. While specific examples directly leading to (1,1-difluoroprop-2-yn-1-yl)benzene are not extensively detailed in the provided search results, the general principle of alkyne rearrangements is a known synthetic strategy.

Synthesis from 1,1,1-Trifluoro-2-iodoethane and Carbonyl Compounds

A facile synthesis of 1,1-difluoroallenes has been developed starting from the commercially available 1,1,1-trifluoro-2-iodoethane. researchgate.net The process involves the lithiation of 1,1,1-trifluoro-2-iodoethane, which then reacts with carbonyl compounds such as aldehydes or ketones. researchgate.net Subsequent treatment of the resulting iodoallylic intermediates with zinc in DMF leads to the formation of the desired 1,1-difluoroallenes. researchgate.net This method provides a valuable pathway to difluoroallenyl compounds, which are isomeric to and can sometimes be interconverted with difluoropropargyl compounds.

Advanced Synthetic Transformations Leading to Functionalized this compound Structures

The intrinsic reactivity of the difluoropropargyl group in this compound and its analogs has spurred the development of advanced synthetic methodologies to access a diverse array of functionalized derivatives. These transformations, often leveraging transition metal catalysis, unlock novel chemical space and provide access to complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and its application to gem-difluoropropargyl systems has led to significant breakthroughs. Nickel and copper complexes, in particular, have demonstrated remarkable efficacy in mediating unique coupling reactions.

A significant challenge in synthetic chemistry has been the coupling of fluoroalkylating reagents with unactivated aliphatic substrates. nih.gov Recently, an efficient nickel-catalyzed cross-coupling reaction between gem-difluoropropargyl bromides and unactivated alkylzinc reagents has been developed, offering a solution to this long-standing problem. nih.govthieme.de This methodology proceeds under mild conditions with high efficiency and excellent regiochemical control. nih.gov

The reaction typically employs a nickel catalyst, such as NiCl₂ or Ni(acac)₂, in the presence of a terpyridine (tpy) ligand. The unactivated alkylzinc reagents are prepared in situ from the corresponding alkyl bromides or iodides and zinc dust. The coupling proceeds smoothly to afford the desired difluoroalkylated alkanes in good to excellent yields. Mechanistic studies suggest the involvement of an alkyl nickel intermediate, [Ni(tpy)alkyl], within the catalytic cycle. nih.gov

This transformation is not only efficient but also demonstrates broad functional group tolerance, making it a valuable tool for the late-stage functionalization of complex molecules. The resulting difluoroalkylated products can be further transformed into various biologically relevant scaffolds, highlighting the utility of this method in drug discovery and development. nih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of gem-Difluoropropargyl Bromides with Unactivated Alkylzinc Reagents

| Entry | gem-Difluoropropargyl Bromide | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Iodocyclohexane | (1,1-Difluoro-3-cyclohexylprop-1-en-2-yn-1-yl)benzene | 85 |

| 2 | 3-Bromo-3,3-difluoropropyne | 1-Iodooctane | 1,1-Difluoroundec-2-yne | 78 |

Note: The data in this table is illustrative and based on findings from related research. nih.gov

Copper catalysis has proven instrumental in the synthesis and transformation of gem-difluoroallenes, which are isomeric to and can be derived from difluoropropargyl precursors. A recently developed copper-catalyzed protoarylation of gem-difluoroallenes with aryl boronic esters provides a highly regioselective route to gem-difluoroalkenes. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and tolerates a wide array of functional groups. organic-chemistry.orgnih.gov

The optimal conditions for this transformation involve the use of a copper(I) salt, such as CuCl, a bidentate phosphine (B1218219) ligand, and a base like potassium tert-butoxide (KOtBu) in an alcoholic solvent. organic-chemistry.org The reaction is believed to proceed through the γ-selective addition of the aryl group to the gem-difluoroallene, forming an alkenylcopper intermediate, which is subsequently protonated to yield the final gem-difluoroalkene product. organic-chemistry.org The utility of this method has been demonstrated on a gram scale and has been extended to the synthesis of chiral gem-difluoroalkenes with moderate enantioselectivity through the use of a chiral bidentate phosphine ligand. nih.gov

Furthermore, copper has been implicated in the catalytic modular synthesis of gem-difluoropropargylated compounds through a difluorocarbene transfer reaction. nih.gov This process involves the formation of an alkynylcopper species, which then reacts with a difluorocarbene source. A subsequent 1,1-difluorocarbene migratory insertion into the copper-carbon bond generates a gem-difluoropropargyl copper species, which can then be functionalized. nih.gov This innovative approach allows for the rapid assembly of complex fluorinated structures from simple, readily available starting materials. nih.gov

Indium-Mediated Barbier-Type Reactions with Difluoropropargyl Bromide

The Barbier reaction, an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal, offers a convenient method for the formation of alcohols. wikipedia.org A key feature of the Barbier reaction is the in-situ generation of the organometallic reagent. wikipedia.org Indium has gained prominence as a metal for mediating Barbier-type reactions due to its low cost and tolerance to aqueous media, aligning with the principles of green chemistry. wikipedia.orgrsc.org

In the context of difluoropropargyl systems, indium-mediated Barbier-type reactions with difluoropropargyl bromide provide access to the corresponding homoallenic or homopropargylic alcohols. The regioselectivity of this reaction is influenced by factors such as the substitution pattern of the propargyl halide, the nature of the carbonyl compound, and the solvent system. mdpi.com The reactive intermediate in these transformations is a difluoropropargyl indium bromide species, which has been characterized crystallographically. nih.gov

While specific examples with this compound are not extensively documented, the general methodology has been successfully applied to a range of aldehydes and ketones, including both aromatic and aliphatic substrates. nih.gov These reactions typically proceed in good yields and can tolerate various functional groups. nih.gov The ability to perform these reactions in aqueous media further enhances their synthetic utility. rsc.org

Intramolecular Hydroamination of Difluoropropargyl Amides for Lactam Synthesis

Lactams are crucial structural motifs in numerous biologically active compounds and pharmaceuticals. A novel and regioselective approach to fluorinated β- and γ-lactams involves the intramolecular hydroamination of difluoropropargyl amides. acs.orgacs.orgnih.gov This methodology provides a direct and atom-economical route to these important nitrogen-containing heterocycles. acs.org

The synthesis of β-lactams is achieved through a palladium-catalyzed 4-exo-digonal cyclization, a pathway that is typically disfavored by Baldwin's rules. acs.orgacs.org The use of palladium acetate (B1210297) as a catalyst facilitates this transformation, leading to the formation of the four-membered ring in moderate yields and with good selectivity. acs.org

Conversely, the synthesis of γ-lactams from the same difluoropropargyl amide precursors can be accomplished under basic conditions. acs.orgacs.org The use of a base, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), promotes a 5-endo-digonal cyclization, which is the favored pathway, to afford the five-membered γ-lactam ring. acs.org The resulting γ-lactams can be further functionalized; for instance, acid-catalyzed hydration can selectively yield ketoamides or hemiaminals. acs.org This dual-mode, regioselective cyclization provides a versatile platform for the synthesis of a variety of fluorinated lactams. acs.orgacs.orgresearchgate.net

Table 2: Regioselective Intramolecular Hydroamination of Difluoropropargyl Amides

| Starting Amide | Conditions | Product | Ring Size | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-4,4-difluoro-2-hexynamide | Pd(OAc)₂, Et₃N, THF | (Z)-1-Benzyl-4-(1,1-difluoroethyl)-3-methyleneazetidin-2-one | 4 (β-Lactam) | 63 |

| N-Benzyl-4,4-difluoro-2-hexynamide | TBAF, rt | 1-Benzyl-5,5-difluoro-3-methylidene-pyrrolidin-2-one | 5 (γ-Lactam) | 85 |

| N-(4-Methoxyphenyl)-4,4-difluoro-2-pentynamide | Pd(OAc)₂, Et₃N, THF | (Z)-4-(1,1-Difluoroethyl)-1-(4-methoxyphenyl)-3-methyleneazetidin-2-one | 4 (β-Lactam) | 55 |

Note: The data in this table is illustrative and based on findings from related research. acs.orgacs.org

Applications of 1,1 Difluoroprop 2 Yn 1 Yl Benzene and Its Fluorinated Analogues in Advanced Organic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The unique electronic properties of the gem-difluoroalkyne moiety in compounds like (1,1-Difluoroprop-2-yn-1-yl)benzene make it a highly reactive and versatile intermediate. The electron-withdrawing nature of the two fluorine atoms activates the adjacent alkyne for various transformations, enabling its use in the assembly of intricate molecular frameworks.

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. The construction of these rings can be effectively achieved using fluorinated building blocks through cycloaddition reactions. mdpi.comresearchgate.net While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of analogous systems provides significant insight into its potential.

Difluorocarbene (:CF2), a key reactive intermediate, readily participates in [2+1] cycloadditions with thioketones. researchgate.net This process initially forms a gem-difluorothiirane, which can in some cases spontaneously desulfurize to yield a gem-difluoroalkene. mdpi.com The alkyne functionality in this compound could potentially act as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions, respectively. The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of dienophiles. mdpi.com For instance, N-(2,2,2-trichloroethylidene)carboxamides undergo hetero-Diels-Alder reactions with dicyclohexylcarbodiimide (B1669883) under mild conditions to form six-membered nitrogen-containing heterocycles. mdpi.com This suggests that this compound could react with suitable dienes to afford complex fluorinated cyclic structures.

A cascade strategy for synthesizing gem-difluorinated 2H-furans has been developed from the reaction of enaminones with difluorocarbene precursors like BrCF2CO2Et under metal-free conditions. rsc.org This reaction proceeds through a proposed aminocyclopropane intermediate which undergoes regioselective C-C bond cleavage. rsc.org This highlights the utility of gem-difluoro synthons in cascade reactions to build heterocyclic systems.

Table 1: Examples of Cycloaddition Reactions for Heterocycle Synthesis This table is based on reactions of analogous fluorinated compounds.

| Reactants | Reaction Type | Product Class | Reference |

| Difluorocarbene + Aromatic Thioketones | [2+1] Cycloaddition | gem-Difluoroalkenes (via Thiirane) | mdpi.com |

| Enaminones + BrCF2CO2Et | Cascade [Cyclopropanation/Ring-opening] | gem-Difluorinated 2H-Furans | rsc.org |

| N-(2,2,2-trichloroethylidene)carboxamides + Dicyclohexylcarbodiimide | Hetero-Diels-Alder | Six-membered N-heterocycles | mdpi.com |

The stereocontrolled synthesis of molecules containing fluorine is a significant challenge in organic chemistry. Reagents and methods that allow for the precise spatial arrangement of fluorine atoms are highly sought after. Fluorinated propargyl sulfones have been developed as reagents for the stereoselective synthesis of conjugated fluoro enynes. nih.gov

In a representative study, TMS- and TIPS-protected 1,3-benzothiazol-2-yl (BT) propargyl sulfones were fluorinated and subsequently used in Julia-Kocienski olefination reactions with various aldehydes. nih.gov These reactions proceeded with high yields and generally high E-stereoselectivity to produce conjugated fluoro enynes. The stereoselectivity was found to be dependent on the base and reaction conditions, with lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures providing superior selectivity compared to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Table 2: Stereoselective Synthesis of a Conjugated Fluoro Enyne Analogue Data from a representative reaction using a fluorinated Julia-Kocienski reagent.

| Aldehyde | Base | Product E/Z Ratio | Yield | Reference |

| 2-Methoxybenzaldehyde | LHMDS | 90/10 | 87% | nih.gov |

This methodology demonstrates that fluorinated alkyne precursors can be converted into stereodefined alkenes, a crucial transformation in the synthesis of complex molecules where geometric isomerism impacts biological activity. The synthetic utility of the resulting fluoro enynes was further showcased through their conversion to other valuable structures via Sonogashira and Heck couplings. nih.gov

Development of Bioactive Molecules and Derivatives

The gem-difluoromethylene group is a key pharmacophore that can enhance metabolic stability, modulate lipophilicity, and improve binding affinity by acting as a hydrogen bond acceptor. researchgate.net Consequently, building blocks like this compound and its analogues are valuable for the synthesis of novel bioactive compounds.

The late-stage introduction of fluorinated groups into complex molecules is a powerful strategy in drug discovery. While direct incorporation of the (1,1-difluoroprop-2-yn-1-yl) moiety is not widely reported, the synthesis of gem-difluorinated analogues of existing drugs demonstrates the value of this functional group. For example, gem-difluorinated versions of the antipsychotic drug Aripiprazole and the local anesthetic Pramocaine have been synthesized. researchgate.net

Furthermore, the development of synthons for radiofluorination is critical for positron-emission tomography (PET) imaging. A one-step synthesis of [¹⁸F]fluoro-4-(vinylsulfonyl)benzene has been reported, which serves as a thiol-reactive synthon for the selective ¹⁸F-labeling of peptides, demonstrating the integration of fluorinated benzene (B151609) rings into complex biomolecules. nih.gov

Fluorinated compounds play a crucial role in modern agriculture as effective and often more environmentally stable pesticides. Many commercial fungicides and insecticides incorporate a fluorinated benzene moiety. jmu.edu For instance, certain fungicides act as sterol biosynthesis inhibitors by blocking a key demethylation step in the target organism. jmu.edu Insecticides like benzoylureas, which can contain fluorinated aromatic rings, function by inhibiting chitin (B13524) biosynthesis. jmu.edu The development of novel synthetic pathways to 1,3-difluorobenzene (B1663923) derivatives, which can be achieved through the reaction of difluorocarbene with cyclobutene (B1205218) precursors, is of interest due to the presence of this scaffold in fluoroquinolone antibacterials and insecticides. jmu.edu The unique reactivity of this compound could provide new routes to complex fluorinated agrochemicals.

Bryostatin (B1237437) 1 is a complex marine natural product with potent anticancer activity and the ability to modulate protein kinase C (PKC). However, its scarcity and complex structure hinder its clinical development. This has spurred the design and synthesis of simplified, more accessible analogues. nih.gov

Function-oriented synthesis focuses on creating simpler molecules that retain the key activity-determining features of the natural product. Studies on bryostatin analogues have explored the role of different functional groups on the macrocyclic rings to tune PKC affinity and selectivity. For example, synthetic analogues have been created where the C7-hydroxyl group is removed or the C8-gem-dimethyl group is modified. nih.gov While the specific use of this compound in this context has not been detailed, the introduction of a gem-difluoro group in place of a gem-dimethyl group or a carbonyl function on the bryostatin scaffold is a logical strategy. This modification could significantly impact the analogue's binding affinity and isoform selectivity for PKC, potentially leading to derivatives with improved therapeutic profiles. The synthesis of such analogues would likely rely on the development of methods to incorporate the gem-difluoroalkyne moiety into the complex ring system during the convergent synthetic route. nih.gov

Preparation of 4-Deoxy-4,4-difluoro-glycosides

There is no specific information available in the reviewed scientific literature that describes the use of this compound as a direct precursor or reagent in the synthesis of 4-Deoxy-4,4-difluoro-glycosides. General methodologies for the synthesis of fluorinated carbohydrates often involve the use of various fluorinating agents and fluorinated building blocks, but a direct reaction pathway involving this compound for this purpose has not been documented in published research.

Contribution to Functional Materials Science

Similarly, the role of this compound in functional materials science has not been specifically detailed in the available literature.

Precursors for Fluorinated Polymers and High-Performance Materials

A comprehensive search of scientific databases and polymer chemistry literature did not reveal any studies where this compound has been utilized as a monomer or precursor for the synthesis of fluorinated polymers or other high-performance materials. While the development of fluorinated polymers is an active area of research, with various fluorinated monomers being explored, the polymerization or incorporation of this compound into polymeric structures has not been reported.

Based on the conducted research, there is a notable absence of published scientific literature detailing the application of this compound in the preparation of 4-Deoxy-4,4-difluoro-glycosides and as a precursor for fluorinated polymers. Although the compound is available for research and commercial purposes, its specific contributions to these fields of advanced organic chemistry and materials science remain undocumented in the accessible scientific domain. Therefore, no detailed research findings or data tables for these specific applications can be provided at this time.

Future Perspectives and Emerging Research Directions for 1,1 Difluoroprop 2 Yn 1 Yl Benzene Chemistry

Exploration of Novel Synthetic Methodologies

The accessibility of (1,1-Difluoroprop-2-yn-1-yl)benzene and its analogues is a critical prerequisite for the exploration of their chemical potential. Future research will undoubtedly focus on the development of more efficient, selective, and scalable synthetic routes. While established methods for creating gem-difluorinated compounds provide a starting point, innovation will be key.

Current strategies for the synthesis of related gem-difluoroalkenes often involve multi-step sequences. For instance, the dehydrofluorination of trifluoromethyl-substituted precursors and photoredox-promoted radical/polar crossover reactions have been successfully employed for similar structures. Another promising avenue is the hydroboration of α,β-unsaturated carbonyl compounds followed by a 1,2-elimination.

Future efforts are likely to target the development of one-pot procedures and catalytic methods to streamline the synthesis of this compound. The direct difluoromethylation of terminal alkynes presents a highly atom-economical approach that is beginning to show promise. Furthermore, the use of novel and more stable fluorinating reagents will be crucial for enhancing the practicality and safety of these synthetic transformations.

Table 1: Potential Future Synthetic Strategies for this compound

| Methodology | Precursors | Key Transformation | Potential Advantages |

| Catalytic Difluoromethylation | Phenylacetylene | Direct C-H difluoromethylation | High atom economy, reduced step count |

| Improved Deoxyfluorination | Phenylpropynone derivatives | Use of novel deoxyfluorinating agents | Milder reaction conditions, broader substrate scope |

| Radical-Mediated Pathways | Phenyl-substituted allenes | Radical addition of a difluoromethyl source | Access to diverse functionalized analogues |

Discovery of Unprecedented Reactivity Patterns

The unique electronic properties of the gem-difluoropropargyl unit in this compound are expected to give rise to a rich and underexplored reactivity profile. The strong electron-withdrawing nature of the two fluorine atoms significantly polarizes the molecule, activating both the alkyne and the adjacent benzylic position.

Future research will likely delve into the following areas:

Nucleophilic Additions: The electron-deficient alkyne is a prime target for nucleophilic attack. Investigating the regioselectivity and stereoselectivity of these additions with a wide range of nucleophiles will be a key research focus. The initial adducts could serve as versatile intermediates for the synthesis of more complex fluorinated molecules.

Cycloaddition Reactions: Alkynes are well-known participants in cycloaddition reactions, such as the Diels-Alder alfa-chemistry.com and Huisgen 1,3-dipolar cycloadditions. The electronic nature of the difluorinated alkyne in this compound is expected to influence the kinetics and regioselectivity of these reactions, potentially leading to the formation of novel fluorinated heterocyclic systems. openstax.orgyoutube.comyoutube.com

Metal-Catalyzed Transformations: The interaction of the difluoroalkyne with transition metals opens up a vast landscape of potential transformations. This includes catalytic hydrogenations, hydrometallations, and cross-coupling reactions, which could provide access to a wide array of functionalized products.

Rearrangement Reactions: The strained nature of the propargyl system, coupled with the influence of the gem-difluoro group, may facilitate novel rearrangement reactions under thermal or catalytic conditions, leading to unexpected and potentially useful molecular scaffolds.

Expansion into Interdisciplinary Application Domains

The unique physicochemical properties imparted by the gem-difluoro group suggest that this compound and its derivatives could find applications in a variety of interdisciplinary fields. The gem-difluoromethylene group is a known bioisostere for carbonyl groups and ethers, and its incorporation can significantly enhance metabolic stability and binding affinity of drug candidates. enamine.netenamine.net

Future research is anticipated to explore the potential of this compound in:

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The introduction of the (1,1-difluoroprop-2-yn-1-yl)phenyl moiety into known pharmacophores could lead to improved drug candidates with enhanced efficacy and pharmacokinetic profiles. nih.gov The alkyne handle also provides a convenient point for late-stage functionalization and the attachment of bioactive groups.

Agrochemicals: The development of new pesticides and herbicides with improved potency and environmental profiles. Fluorinated compounds often exhibit enhanced biological activity, and the unique structural features of this compound could be exploited in this context.

Materials Science: The synthesis of novel polymers and functional materials. The rigidity of the alkyne and the polarity of the C-F bonds could lead to materials with interesting electronic, optical, and thermal properties. For example, incorporation into conjugated polymers could modulate their band gap and charge transport characteristics.

Table 2: Potential Interdisciplinary Applications

| Domain | Potential Role of this compound | Desired Properties |

| Medicinal Chemistry | Bioisosteric replacement, metabolic blocker, scaffold for drug discovery | Enhanced metabolic stability, improved binding affinity, tunable lipophilicity |

| Agrochemicals | Active ingredient in pesticides/herbicides | Increased potency, altered mode of action, improved environmental persistence |

| Materials Science | Monomer for fluorinated polymers, component of functional organic materials | Thermal stability, chemical resistance, unique optoelectronic properties |

Advanced Computational Design and Prediction of Novel Analogues and Reactivity

In silico methods are poised to play a pivotal role in accelerating the exploration of this compound chemistry. Computational modeling can provide valuable insights into the structure, properties, and reactivity of this molecule and its derivatives, guiding experimental efforts and minimizing trial-and-error approaches.

Future computational studies are expected to focus on:

Conformational Analysis and Electronic Structure: Detailed quantum mechanical calculations will be employed to understand the preferred conformations and the distribution of electron density in this compound. This will provide a fundamental understanding of its reactivity and intermolecular interactions.

Reaction Mechanism Elucidation: Computational modeling will be instrumental in mapping out the potential energy surfaces of various reactions involving this compound. This will help in predicting the feasibility of different reaction pathways, identifying key intermediates and transition states, and explaining observed regioselectivities and stereoselectivities.

Virtual Screening and Analogue Design: By computationally evaluating the properties of a large number of virtual analogues, researchers can identify promising candidates for synthesis and testing. This is particularly relevant for applications in medicinal chemistry, where properties such as binding affinity to a target protein can be predicted. nih.gov

Prediction of Spectroscopic Properties: Accurate prediction of NMR, IR, and other spectroscopic data will aid in the characterization of newly synthesized compounds and in the interpretation of experimental results.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

How can researchers resolve discrepancies in synthetic yields when optimizing reaction pathways for (1,1-difluoroprop-2-yn-1-yl)benzene?

Level: Advanced

Methodological Answer:

Yield inconsistencies often arise from competing side reactions (e.g., dimerization of the alkyne moiety) or incomplete fluorination. To address this:

- Kinetic Monitoring: Use in-situ techniques like FTIR or NMR to track intermediate formation and identify side products .

- Fluorination Efficiency: Compare the reactivity of different fluorinating agents (e.g., Selectfluor vs. DAST) under controlled conditions (temperature, solvent polarity) .

- Statistical Optimization: Apply a Design of Experiments (DoE) approach to isolate critical variables (e.g., reaction time, stoichiometry) .

Example Table:

| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Major Side Product |

|---|---|---|---|---|

| Selectfluor | MeCN | 80 | 62 | Dimerized alkyne |

| DAST | DCM | 0–25 | 45 | Dehydrofluorinated product |

What advanced structural characterization techniques are recommended for resolving ambiguities in X-ray crystallography data for this compound derivatives?

Level: Advanced

Methodological Answer:

Ambiguities in electron density maps (e.g., disordered fluorine atoms) require:

- High-Resolution Data: Collect data at synchrotron sources (λ < 1 Å) to enhance resolution .

- Refinement Software: Use SHELXL for anisotropic refinement of fluorine atoms and validation via R-factor convergence tests .

- Complementary Methods: Validate crystallographic results with DFT-calculated bond lengths and angles (e.g., B3LYP/6-31G* level) .

Note: For twinned crystals, SHELXD/SHELXE pipelines enable robust phasing .

How can researchers evaluate the electronic effects of fluorine substituents on the alkyne reactivity of this compound?

Level: Intermediate

Methodological Answer:

- Computational Analysis: Perform Frontier Molecular Orbital (FMO) calculations (HOMO-LUMO gaps) to quantify electron-withdrawing effects .

- Experimental Probes: Compare reaction rates in Huisgen cycloadditions with non-fluorinated analogs (e.g., phenylpropyne) under identical conditions.

- Spectroscopic Trends: Correlate NMR chemical shifts with Hammett parameters to assess electronic perturbations .

What strategies mitigate contradictions between experimental and computational vibrational spectra for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often stem from anharmonicity or solvent effects. Mitigation steps include:

- Anharmonic Corrections: Use VPT2 (Vibrational Perturbation Theory) in Gaussian or ORCA to improve DFT-predicted IR frequencies .

- Solvent Modeling: Apply implicit solvent models (e.g., SMD) to simulations for better agreement with experimental data (e.g., in THF or DMSO) .

- Isotopic Labeling: Synthesize -labeled derivatives to confirm vibrational mode assignments via isotope shifts .

How should researchers design experiments to assess the thermal stability of this compound under catalytic conditions?

Level: Intermediate

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert vs. oxidative atmospheres .

- In-Situ Monitoring: Use GC-MS to identify volatile decomposition products (e.g., HF, benzene) during heating .

- Catalytic Screening: Test transition-metal catalysts (e.g., Pd/Cu) for stabilizing effects in cross-coupling reactions .

What methodologies address contradictions in regioselectivity observed in cycloaddition reactions involving this compound?

Level: Advanced

Methodological Answer:

- Steric vs. Electronic Control: Perform DFT-NBO analysis to distinguish between steric hindrance and electronic directing effects .

- Cross-Experiment Validation: Compare outcomes with mono-fluorinated and non-fluorinated analogs to isolate substituent effects .

- Kinetic Isotope Effects (KIE): Use deuterated substrates to probe transition-state structures and regioselectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.